

# Technical Guide: Spectroscopic Profile of 6-Bromo-4-methylindoline-2,3-dione

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## Compound of Interest

Compound Name: 6-Bromo-4-methylindoline-2,3-dione

Cat. No.: B2402935

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Disclaimer: Experimental spectroscopic data for **6-Bromo-4-methylindoline-2,3-dione** (CAS 2384410-44-8) is not readily available in public scientific databases. The data presented in this document is a combination of predicted values from computational models and comparative data from structurally similar compounds. This guide is intended for research and informational purposes.

## Introduction

**6-Bromo-4-methylindoline-2,3-dione**, a member of the isatin family of compounds, holds potential as a building block in medicinal chemistry and drug discovery. Isatin and its derivatives are known to exhibit a wide range of biological activities. The precise substitution of a bromine atom at the 6-position and a methyl group at the 4-position of the indoline-2,3-dione core is expected to modulate its physicochemical properties and biological profile. This technical guide provides a predicted spectroscopic profile of this compound to aid researchers in its synthesis, characterization, and further development.

## Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **6-Bromo-4-methylindoline-2,3-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been predicted using online computational tools and is provided as an estimation.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **6-Bromo-4-methylindoline-2,3-dione**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~11.0	Singlet	1H	N-H
~7.5	Doublet	1H	H-5
~7.3	Doublet	1H	H-7
~2.4	Singlet	3H	CH <sub>3</sub>

Caption: Predicted  $^1\text{H}$  NMR chemical shifts for **6-Bromo-4-methylindoline-2,3-dione**.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **6-Bromo-4-methylindoline-2,3-dione**

Chemical Shift ( $\delta$ ) ppm	Assignment
~184.0	C=O (C3)
~158.0	C=O (C2)
~150.0	C-7a
~140.0	C-5
~125.0	C-7
~120.0	C-6
~118.0	C-3a
~115.0	C-4
~18.0	CH <sub>3</sub>

Caption: Predicted  $^{13}\text{C}$  NMR chemical shifts for **6-Bromo-4-methylindoline-2,3-dione**.

## Infrared (IR) Spectroscopy

The expected IR absorption bands are based on characteristic frequencies for functional groups present in bromo- and methyl-substituted isatins.

Table 3: Expected Infrared (IR) Absorption Bands for **6-Bromo-4-methylindoline-2,3-dione**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Vibration
3300 - 3100	Medium, Broad	N-H Stretch
1760 - 1740	Strong	C=O Stretch (Amide, C2)
1730 - 1710	Strong	C=O Stretch (Ketone, C3)
1620 - 1600	Medium	C=C Aromatic Stretch
1470 - 1450	Medium	C-H Bend ( $\text{CH}_3$ )
850 - 800	Strong	C-H Bend (Aromatic)
700 - 600	Medium-Strong	C-Br Stretch

Caption: Expected characteristic IR absorption bands for **6-Bromo-4-methylindoline-2,3-dione**.

## Mass Spectrometry (MS)

The predicted mass and expected fragmentation patterns are based on the molecular formula  $\text{C}_9\text{H}_6\text{BrNO}_2$ . Due to the presence of bromine, characteristic isotopic patterns for the molecular ion peak are expected.[\[1\]](#)[\[2\]](#)

Table 4: Expected Mass Spectrometry Data for **6-Bromo-4-methylindoline-2,3-dione**

m/z	Ion	Notes
239/241	$[M]^+$	Molecular ion peak, showing characteristic ~1:1 isotopic pattern for Bromine ( $^{79}\text{Br}/^{81}\text{Br}$ ).
211/213	$[M - \text{CO}]^+$	Loss of a carbonyl group.
183/185	$[M - 2\text{CO}]^+$	Loss of both carbonyl groups.
132	$[M - \text{Br} - \text{CO}]^+$	Loss of bromine and one carbonyl group.

Caption: Expected m/z values and major fragments in the mass spectrum of **6-Bromo-4-methylindoline-2,3-dione**.

## Experimental Protocols

The following is a plausible synthetic route for **6-Bromo-4-methylindoline-2,3-dione** based on the well-established Sandmeyer isatin synthesis.

### Synthesis of 6-Bromo-4-methylindoline-2,3-dione

This synthesis is a two-step process starting from 3-Bromo-5-methylaniline.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide (Isonitrosoacetanilide intermediate)

- In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of chloral hydrate and 120 g of sodium sulfate in 300 mL of water.
- To this solution, add a solution of 8.6 g (0.046 mol) of 3-Bromo-5-methylaniline in 30 mL of water and 5 mL of concentrated hydrochloric acid.
- Add a solution of 13 g of hydroxylamine hydrochloride in 50 mL of water.
- Heat the mixture to boiling and maintain reflux for 2-3 minutes. The product will begin to crystallize.

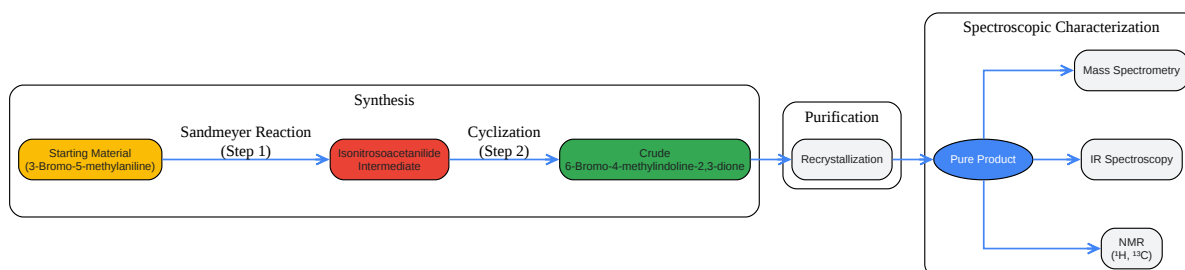
- Cool the reaction mixture in an ice bath.
- Collect the solid product by vacuum filtration, wash with cold water, and air dry.

#### Step 2: Cyclization to **6-Bromo-4-methylindoline-2,3-dione**

- To a beaker, add 80 mL of concentrated sulfuric acid and warm it to 60-70°C.
- Slowly add the dried 2-(Hydroxyimino)-N-(3-bromo-5-methylphenyl)acetamide from the previous step in small portions, ensuring the temperature does not exceed 80°C.
- After the addition is complete, maintain the temperature at 80°C for an additional 10 minutes.
- Cool the reaction mixture to room temperature and pour it onto 500 g of crushed ice.
- Allow the mixture to stand for 30 minutes.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
- Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure **6-Bromo-4-methylindoline-2,3-dione**.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **6-Bromo-4-methylindoline-2,3-dione**.



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Caption: Workflow for the synthesis and characterization of **6-Bromo-4-methylindoline-2,3-dione**.

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## References

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